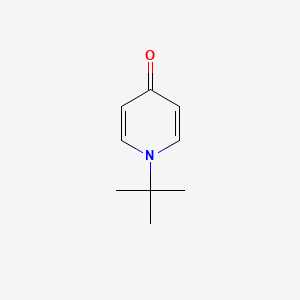

1-t-Butyl-4-pyridone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-tert-butylpyridin-4-one |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H,1-3H3 |

InChI Key |

JBZBSAVZLZDDDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=CC(=O)C=C1 |

Origin of Product |

United States |

Q & A

Basic: What are the standard synthetic routes for 1-<em>t</em>-Butyl-4-pyridone, and how can reproducibility be ensured?

Answer:

The synthesis of 1-<em>t</em>-Butyl-4-pyridone typically involves nucleophilic substitution or Mitsunobu reactions, leveraging tert-butyl groups’ steric bulk to direct regioselectivity . For reproducibility:

- Protocol standardization : Document reaction conditions (e.g., solvent polarity, temperature gradients) and purification steps (e.g., column chromatography with specific solvent ratios).

- Characterization : Provide NMR (<sup>1</sup>H, <sup>13</sup>C), IR, and high-resolution mass spectrometry (HRMS) data for purity validation .

- Reference controls : Use tert-butyl analogs (e.g., 4-(1,1-dimethylethyl)benzenesulfonamide derivatives) as benchmarks for spectral comparisons .

Advanced: How do competing reaction pathways (e.g., ring-opening vs. substitution) affect the yield of 1-<em>t</em>-Butyl-4-pyridone in complex matrices?

Answer:

Competing pathways arise from solvent polarity, temperature, and catalyst choice. For example:

- Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution by stabilizing transition states.

- Acidic conditions may promote ring-opening via pyridone protonation, requiring pH-controlled environments .

Mitigation strategy : - Use kinetic studies (e.g., time-resolved NMR) to identify dominant pathways.

- Compare with tert-butyl-pyridine derivatives (e.g., 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine) to isolate steric/electronic effects .

Basic: What analytical techniques are critical for confirming the structural integrity of 1-<em>t</em>-Butyl-4-pyridone?

Answer:

- NMR spectroscopy : Key for verifying tert-butyl group integration (9H singlet at ~1.4 ppm in <sup>1</sup>H NMR) and pyridone ring conformation .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., tert-butyl orientation relative to the pyridone carbonyl) .

- HPLC-MS : Detects trace impurities (e.g., dealkylated byproducts) with <95% purity thresholds .

Advanced: How can computational modeling (e.g., DFT) guide the design of 1-<em>t</em>-Butyl-4-pyridone derivatives for targeted bioactivity?

Answer:

- Docking studies : Predict binding affinities to enzymes (e.g., kinases) by modeling tert-butyl interactions with hydrophobic pockets .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with observed bioactivity in analogs like 1-(3-Chloropyridin-4-yl)ethanone .

- Validation : Cross-reference with experimental IC50 values from enzyme inhibition assays .

Basic: What are the stability considerations for 1-<em>t</em>-Butyl-4-pyridone under ambient storage conditions?

Answer:

- Hydrolysis risk : The pyridone ring is susceptible to moisture-induced degradation. Store under inert gas (N2/Ar) with molecular sieves .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >150°C; avoid prolonged heating in synthesis .

- Light sensitivity : UV-Vis spectra of analogs (e.g., 4-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) indicate photodegradation; use amber vials .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for 1-<em>t</em>-Butyl-4-pyridone derivatives?

Answer:

- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., Inorganic Chemistry vs. Tetrahedron Letters) to identify systematic errors (e.g., solvent effects on chemical shifts) .

- Empirical validation : Reproduce conflicting syntheses (e.g., tert-butyl introduction via Grignard vs. Friedel-Crafts) and characterize intermediates .

- Statistical tools : Apply principal component analysis (PCA) to NMR/HRMS datasets to isolate outliers .

Basic: What safety protocols are essential when handling 1-<em>t</em>-Butyl-4-pyridone in laboratory settings?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (analogous to 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile) .

- Waste disposal : Follow halogenated waste guidelines for tert-butyl byproducts .

- Exposure limits : Adhere to OSHA/NIOSH thresholds for pyridone derivatives (e.g., <1 mg/m<sup>3</sup> TWA) .

Advanced: How can 1-<em>t</em>-Butyl-4-pyridone serve as a scaffold for metal-organic frameworks (MOFs) or supramolecular catalysts?

Answer:

- Coordination studies : The pyridone carbonyl and tert-butyl group act as Lewis basic sites for metal ions (e.g., Cu<sup>II</sup>, Fe<sup>III</sup>) .

- MOF design : Compare with 2,6-Bis(2-pyridyl)-4(1H)-pyridone frameworks to optimize porosity and catalytic activity .

- Catalytic testing : Evaluate tert-butyl steric effects on substrate selectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.